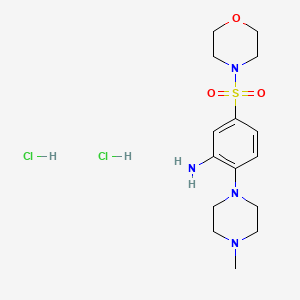
2-(4-Methylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Methylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline dihydrochloride, also known as MMSA, is a chemical compound that has been gaining attention in the scientific community due to its potential use in various research applications. MMSA is a small molecule inhibitor of the protein kinase CK2, which is involved in a variety of cellular processes such as cell growth, differentiation, and apoptosis.
Scientific Research Applications
Kinase Inhibition for Anticancer Applications
Research has demonstrated the optimization of certain analogues for potent inhibition of Src kinase activity, a key target in cancer therapy. One study highlights the development of compounds with significant inhibitory effects on Src-mediated cell proliferation, showing promise for cancer treatment due to selective inhibition of Src over non-Src family kinases. This optimization led to compounds effectively inhibiting tumor growth in xenograft models, showcasing the potential of these compounds in anticancer strategies (Boschelli et al., 2001).
Antioxidant Activity and Glucosidase Inhibition
Another study presents the synthesis of benzimidazole derivatives containing piperazine or morpholine skeletons, evaluated for their in vitro antioxidant activities and glucosidase inhibition. These compounds were found to possess significant scavenging activity and showed promising inhibitory potential against α-glucosidase, outperforming standard treatments. The research offers insights into the structure-activity relationship of these analogs, suggesting their utility in treating conditions where antioxidant activity and glucosidase inhibition are beneficial (Özil et al., 2018).
Serotonin Receptor Antagonism
In the realm of neurological research, certain analogues have been synthesized and evaluated for their potential as 5-HT(1B/1D) antagonists, important targets in treating conditions such as depression and anxiety. These compounds demonstrated high affinities and potent antagonistic properties in both in vitro and in vivo settings, suggesting their potential application in the development of new therapeutic agents for neurological disorders (Liao et al., 2000).
Thermometric and Photophysical Studies
Research into the photophysical properties of related compounds has led to the development of ratiometric fluorescent thermometers. These studies utilize the unique properties of the compound's fluorescence intensity variations with temperature, offering innovative tools for temperature measurement in various scientific and industrial applications (Cao et al., 2014).
Broad Spectrum Antiproliferative Agents
The synthesis of new 2-anilinoquinolines with morpholine or piperazine moieties has been explored for their anticancer potential. These compounds displayed broad spectrum antiproliferative activities against a panel of cancer cell lines, indicating their utility as potent anticancer agents. Their selective inhibitory effects on specific oncogenic kinases further underline the potential for targeted cancer therapies (El-Damasy et al., 2016).
properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-5-morpholin-4-ylsulfonylaniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3S.2ClH/c1-17-4-6-18(7-5-17)15-3-2-13(12-14(15)16)23(20,21)19-8-10-22-11-9-19;;/h2-3,12H,4-11,16H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLESJJGWLADSSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26Cl2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1171547-81-1 |
Source


|
| Record name | 2-(4-methylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

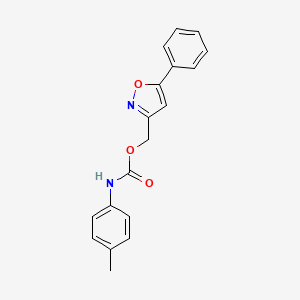
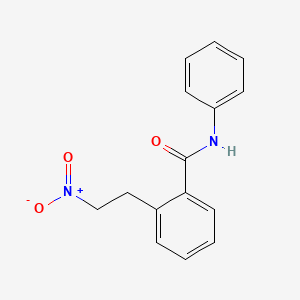
![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2842484.png)
![7-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2842487.png)

![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[2-(4-methylphenyl)sulfanylpyridin-3-yl]methanone](/img/structure/B2842489.png)
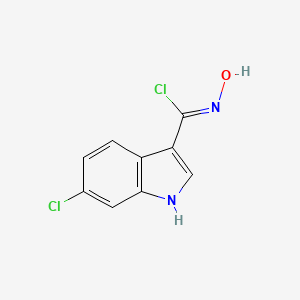

![2-[4-(4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2842495.png)

![8-(3,5-Dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2842498.png)
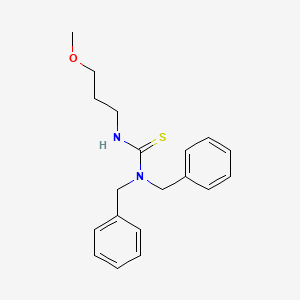
![N-[4-[6-(4-methylpiperidino)pyridazin-3-yl]phenyl]-2-furamide](/img/structure/B2842500.png)
![4-[[(E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2842503.png)